![molecular formula C7H10N4O B2668318 1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-methoxyethyl)- CAS No. 959432-03-2](/img/structure/B2668318.png)
1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-methoxyethyl)-
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Overview
Description
“1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-methoxyethyl)-” is a chemical compound with the CAS Number: 959432-03-2 . It has a molecular weight of 166.18 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a simple route to 3-oxoalkanonitrile, a precursor of the title compounds, involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol to yield aldoximes. These aldoximes are then readily converted into the desired compound in a basic medium .Molecular Structure Analysis
The molecular structure of “1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-methoxyethyl)-” can be represented by the InChI code: 1S/C7H10N4O/c1-12-3-2-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Pyrazole-4-carbonitrile, 3-amino-1-(2-methoxyethyl)-” include a molecular weight of 166.18 and a molecular formula of C7H10N4O . It appears as a powder and is typically stored at room temperature .Scientific Research Applications
Synthesis of Multicomponent Pyrazole-4-carbonitrile Derivatives
This compound is used in the synthesis of pyrazole and its derivatives through a multicomponent reaction using SPVA as a heterogeneous acid catalyst . The synthesized SPVA catalyst was then tested for its activity toward a multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine .
Use in Heterocyclic Chemistry
Heterocyclic compounds hold an important place in medicinal chemistry that show potent biological activity . Pyrazole-4-carbonitrile derivatives can take part in different types of cross-coupling reactions .
Use in Polymer and Supra-molecular Chemistry
Some heterocycles, including pyrazole-4-carbonitrile derivatives, are used in polymer and supra-molecular chemistry .
Use in Cosmetic and Food Industry
Pyrazole-4-carbonitrile derivatives are also used in the cosmetic industry and food industry .
Synthesis of Pyrazole-4-carbonitrile-based Heterocycles
A novel class of pyrazole-4-carbonitrile-based heterocycles can be synthesized starting from 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile .
Use in Antioxidant and Antimicrobial Evaluation
The compound “5-(4-methoxyphenyl)-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazole-4-carbonitrile” is used in the evaluation of antioxidant and antimicrobial properties .
One-pot Synthesis of Pyrazole-4-carbonitrile
One-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride forms the corresponding oxime using formic acid as a medium . Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile .
Use in Biological Applications
Functionalized pyrazole derivatives are known to exhibit antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and antiinflammatory activities . Additionally, some pyrazole derivatives show potential anticancer and antibacterial activities .
Safety and Hazards
properties
IUPAC Name |
3-amino-1-(2-methoxyethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-12-3-2-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHMRTYUGKBBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C(=N1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile |
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